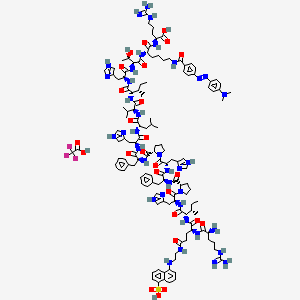
Alpha-ketoisocaproic acid-13C2 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-ketoisocaproic acid-13C2 (sodium) is a stable isotope-labeled compound. It is the sodium salt of alpha-ketoisocaproic acid, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-ketoisocaproic acid-13C2 (sodium) involves the incorporation of carbon-13 isotopes into the alpha-ketoisocaproic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve controlled environments to ensure the stability and purity of the labeled compound .
Industrial Production Methods
Industrial production of alpha-ketoisocaproic acid-13C2 (sodium) involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to achieve high purity levels, often exceeding 98%. The compound is then converted to its sodium salt form for stability and ease of use in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-ketoisocaproic acid-13C2 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of alpha-ketoisocaproic acid, such as alcohols, acids, and substituted compounds. These products are often used in further research and development processes .
Applications De Recherche Scientifique
Alpha-ketoisocaproic acid-13C2 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying metabolic flux and enzyme activities.
Medicine: Used in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-ketoisocaproic acid-13C2 (sodium) involves its role as a metabolic intermediate. It participates in various biochemical pathways, acting as a substrate for enzymes involved in amino acid metabolism. The labeled carbon atoms allow researchers to trace the compound’s path through metabolic processes, providing insights into its effects and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-ketoisocaproic acid
- Alpha-ketoisovaleric acid
- Alpha-ketoisoleucine
- Phenylpyruvic acid
Uniqueness
Alpha-ketoisocaproic acid-13C2 (sodium) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not have labeled isotopes .
Propriétés
Formule moléculaire |
C6H10NaO3 |
|---|---|
Poids moléculaire |
155.12 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i5+1,6+1; |
Clé InChI |
NVPLKQSQRQOWCP-IGQLHDOCSA-N |
SMILES isomérique |
CC(C)C[13C](=O)[13C](=O)O.[Na] |
SMILES canonique |
CC(C)CC(=O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)

